molecular formula C28H31ClN2O3 B4082749 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B4082749
M. Wt: 479.0 g/mol
InChI Key: CEKYMXLCRNPJCV-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound characterized by its unique structure, which includes a chlorobenzoyl group, a phenoxy group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(4-chlorobenzoyl)phenol, which is then reacted with 3-chloropropan-1-ol under basic conditions to form the phenoxy intermediate. This intermediate is subsequently reacted with 4-(2,6-dimethylphenyl)piperazine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a potential drug candidate.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: A compound with a similar chlorobenzoyl group but different overall structure and applications.

    Clofibrate: Another compound with a chlorobenzoyl group, used primarily as a lipid-lowering agent.

    Bezafibrate: Similar in structure to fenofibric acid and clofibrate, with applications in treating hyperlipidemia.

Uniqueness

1-[4-(4-Chlorobenzoyl)phenoxy]-3-[4-(2,6-dimethylphenyl)piperazin-1-yl]propan-2-ol is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-chlorophenyl)-[4-[3-[4-(2,6-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31ClN2O3/c1-20-4-3-5-21(2)27(20)31-16-14-30(15-17-31)18-25(32)19-34-26-12-8-23(9-13-26)28(33)22-6-10-24(29)11-7-22/h3-13,25,32H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKYMXLCRNPJCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(COC3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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